molecular formula C7H5BCl2O3 B581006 2,6-Dichloro-3-formylphenylboronic acid CAS No. 1218790-87-4

2,6-Dichloro-3-formylphenylboronic acid

Cat. No.: B581006
CAS No.: 1218790-87-4
M. Wt: 218.824
InChI Key: RZQRUQWEJZRMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-3-formylphenylboronic acid is a boronic acid derivative with the molecular formula C₇H₅BCl₂O₃ and a molecular weight of 218.83 g/mol . This compound is characterized by the presence of two chlorine atoms and a formyl group attached to a phenyl ring, along with a boronic acid functional group. It is primarily used in organic synthesis and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-formylphenylboronic acid typically involves the reaction of 2,6-dichlorobenzaldehyde with a boronic acid reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent. The reaction is carried out under mild conditions, making it suitable for a variety of substrates.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-formylphenylboronic acid undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2,6-Dichloro-3-carboxyphenylboronic acid.

    Reduction: 2,6-Dichloro-3-hydroxyphenylboronic acid.

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-formylphenylboronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active compounds . The compound’s interactions with molecular targets can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

2,6-Dichloro-3-formylphenylboronic acid can be compared with other similar compounds, such as:

The presence of chlorine atoms and a formyl group in this compound makes it unique and versatile for various synthetic and research applications.

Properties

IUPAC Name

(2,6-dichloro-3-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BCl2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQRUQWEJZRMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)C=O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656958
Record name (2,6-Dichloro-3-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-87-4
Record name (2,6-Dichloro-3-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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